molecular formula C9H9ClN2 B054044 (5-Chloro-1H-indol-3-yl)methanamine CAS No. 113188-83-3

(5-Chloro-1H-indol-3-yl)methanamine

Cat. No. B054044
CAS RN: 113188-83-3
M. Wt: 180.63 g/mol
InChI Key: WZHCQPLLALCYQP-UHFFFAOYSA-N
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Description

“(5-Chloro-1H-indol-3-yl)methanamine” is a chemical compound with the molecular formula C9H9ClN2 . It is a research use only compound . The compound is part of the indole family, a group of heterocyclic compounds that have been found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-1H-indol-3-yl)methanamine” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact mass is 180.0454260 g/mol .


Physical And Chemical Properties Analysis

“(5-Chloro-1H-indol-3-yl)methanamine” has a molecular weight of 180.63 g/mol . It has a topological polar surface area of 41.8 Ų . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has a rotatable bond count of 1 .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the signal word "Warning" . It has hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

Indole derivatives, such as “(5-Chloro-1H-indol-3-yl)methanamine”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors , suggesting potential future directions in neurological drug development.

properties

IUPAC Name

(5-chloro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHCQPLLALCYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611941
Record name 1-(5-Chloro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1H-indol-3-yl)methanamine

CAS RN

113188-83-3
Record name 5-Chloro-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113188-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-chloro-1H-indole-3-carbaldehyde (0.690 g; 3.76 mmol), hydroxylamine hydrochloride (0.366 g; 5.27 mmol) and sodium acetate (0.463 g; 5.65 mmol) in ethanol (10 mL) was stirred at reflux for 3.5 h. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and brine and extracted with ethyl acetate. The solvent was evaporated and the resulting residue (crude oxime) was dissolved in glacial acetic acid (30 mL). Zinc dust (1.48 g; 22.59 mmol) was added to the solution, and the mixture was stirred overnight at room temperature. The suspension was filtered through Celite, the cake was washed with ethyl acetate, and the organic solution was concentrated under reduced pressure. An aqueous solution of sodium carbonate was added to the residue and the resulting mixture was extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate, filtered, and concentrated to afford the (5-chloro-1H-indol-3-yl)methanamine as a brown solid, which was used without further purification in the next step.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-1H-indole-3-carbaldehyde (0.690 g; 3.76 mmol), hydroxylamine hydrochloride (0.366 g; 5.27 mmol) and sodium acetate (0.463 g; 5.65 mmol) in ethanol (10 mL) was stirred at reflux for 3.5 hours. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and brine and extracted with ethyl acetate. The solvent was evaporated and the residue (crude oxime) was dissolved in glacial acetic acid (30 mL). Zinc dust (1.48 g; 22.59 mmol) was added to the solution, and the mixture was stirred at room temperature for 14 hours. The resulting suspension was filtered on a Celite pad and the cake was washed with ethyl acetate. The filtrate was concentrated under reduced pressure and the residue was partitioned between an aqueous solution of sodium carbonate and ethyl acetate. The organic layer was dried over magnesium sulphate, filtered, and concentrated to give 0.680 (88%) of (5-Chloro-1H-indol-3-yl)methanamine as a brown solid.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step Two
Name
Yield
88%

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